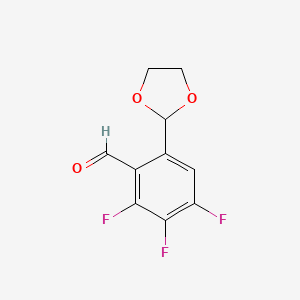
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde is an organic compound featuring a trifluorobenzaldehyde core with a 1,3-dioxolane ring attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The trifluorobenzaldehyde core can be introduced through various methods, including the use of trifluoromethylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: Formation of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzoic acid.
Reduction: Formation of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde exerts its effects depends on the specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,3-Dioxolan-2-yl)-3-hexyne-1-ol: Another compound featuring a 1,3-dioxolane ring, but with different functional groups.
1,3-Dioxane derivatives: Compounds with a similar ring structure but different substituents.
Uniqueness
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the trifluorobenzaldehyde core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H7F3O3 |
|---|---|
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
6-(1,3-dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde |
InChI |
InChI=1S/C10H7F3O3/c11-7-3-5(10-15-1-2-16-10)6(4-14)8(12)9(7)13/h3-4,10H,1-2H2 |
Clé InChI |
LJZRBQIGVBVGHE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC(=C(C(=C2C=O)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


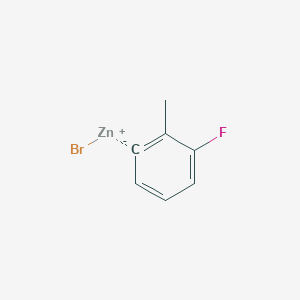
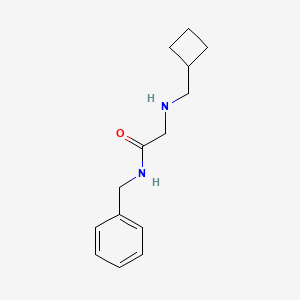
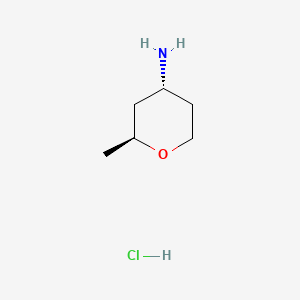
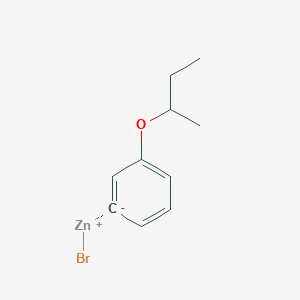
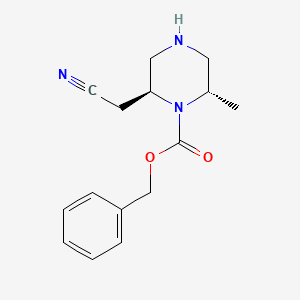
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
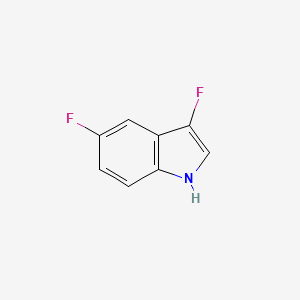
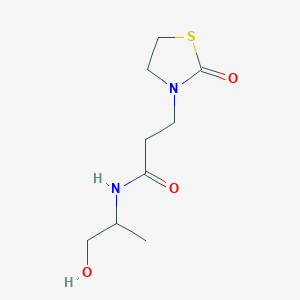
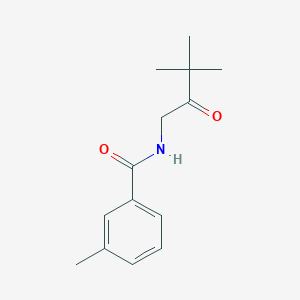
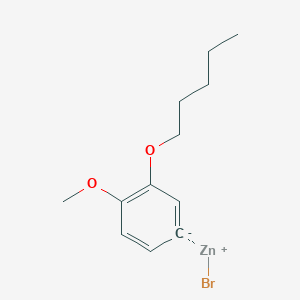
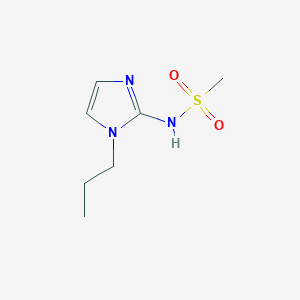
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
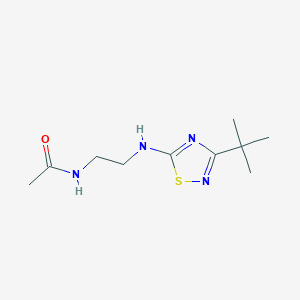
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
